![molecular formula C17H21ClN2OS B2945449 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide CAS No. 1208921-02-1](/img/structure/B2945449.png)
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CCMI and belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors. In
作用机制
CCMI inhibits FAAH by binding to the active site of the enzyme, preventing it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce therapeutic effects. CCMI has been shown to be a selective inhibitor of FAAH, with minimal effects on other enzymes.
Biochemical and Physiological Effects:
CCMI has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. CCMI has been well-tolerated in preclinical studies, with no significant adverse effects observed.
实验室实验的优点和局限性
CCMI has several advantages for lab experiments. It is a selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to have good bioavailability and brain penetration, which makes it a promising candidate for therapeutic applications. However, CCMI has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential therapeutic applications. Additionally, its synthesis method is complex and may not be accessible to all researchers.
未来方向
There are several future directions for CCMI research. One area of focus is the development of CCMI as a therapeutic agent for various conditions such as pain, inflammation, and anxiety. Another area of focus is the exploration of the endocannabinoid system and its role in various physiological processes. Additionally, CCMI could be used as a tool for studying the mechanisms of FAAH inhibition and the effects of endocannabinoids on various physiological processes. Future research could also explore the synthesis of CCMI analogs with improved pharmacological properties.
合成方法
The synthesis of CCMI involves the reaction of 4-chlorobenzyl mercaptan with N-(1-cyanocycloheptyl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained through purification by column chromatography. This synthesis method has been optimized to produce high yields of CCMI with excellent purity.
科学研究应用
CCMI has been extensively studied for its potential therapeutic applications. It has been shown to inhibit FAAH, an enzyme that breaks down endocannabinoids. Endocannabinoids are lipid molecules that play a crucial role in regulating various physiological processes such as pain, inflammation, and mood. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have therapeutic effects. CCMI has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models.
属性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(1-cyanocycloheptyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2OS/c18-15-7-5-14(6-8-15)11-22-12-16(21)20-17(13-19)9-3-1-2-4-10-17/h5-8H,1-4,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUJQHUHYVXRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

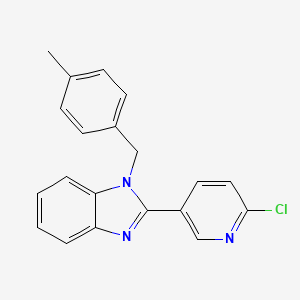
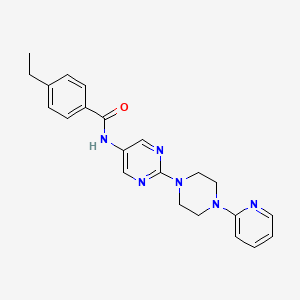
![7-(4-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2945368.png)
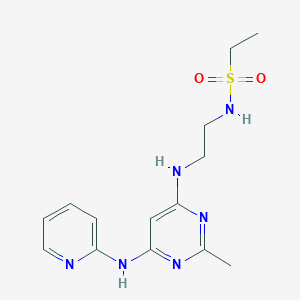
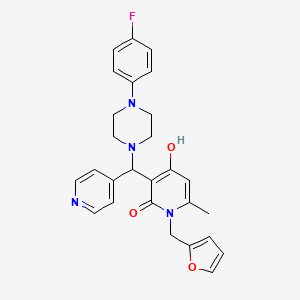
![Ethyl 1-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperidine-4-carboxylate](/img/structure/B2945375.png)
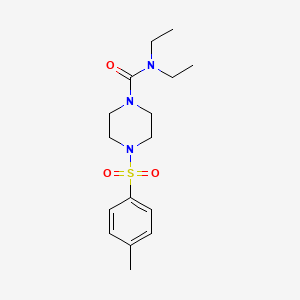
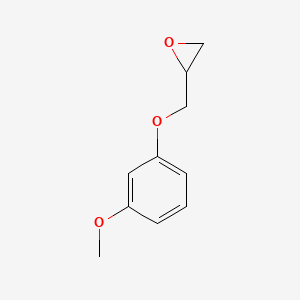
![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2945380.png)
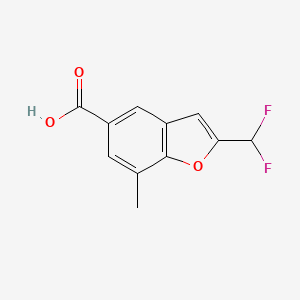


![N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2945388.png)
![2-chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2945389.png)